Healing Rates in Moderate-to-Severe Erosive Esophagitis: Omeprazole 20 mg vs. Esomeprazole 40 mg
In a multicenter, randomized, double-blind trial of 1,148 patients with erosive esophagitis, omeprazole 20 mg daily demonstrated significantly lower healing rates compared to esomeprazole 40 mg daily in the subgroup with moderate-to-severe disease (Los Angeles grades C or D). At week 4, omeprazole healed 47.9% of patients versus 60.8% for esomeprazole (P = 0.02); at week 8, omeprazole healed 77.5% versus 88.4% for esomeprazole (P = 0.007) [1]. This 10.9% absolute difference in healing rates at 8 weeks represents a clinically meaningful gap for severe cases. Notably, no significant difference was observed between the two agents in patients with mild EE (Los Angeles grades A or B), indicating that the differentiation is disease-severity dependent [1].
| Evidence Dimension | 8-week endoscopic healing rate in moderate-to-severe erosive esophagitis (LA grades C/D) |
|---|---|
| Target Compound Data | Omeprazole 20 mg QD: 77.5% healed |
| Comparator Or Baseline | Esomeprazole 40 mg QD: 88.4% healed |
| Quantified Difference | 10.9% absolute difference; P = 0.007 |
| Conditions | Multicenter, randomized, double-blind, parallel-group trial; n = 1,148; 8-week treatment duration; endoscopic confirmation |
Why This Matters
For procurement decisions involving severe EE patient populations, the selection of esomeprazole over omeprazole is supported by Level 1 evidence of superior healing, whereas omeprazole remains therapeutically equivalent for mild disease, allowing cost-driven selection where clinical severity permits.
- [1] Schmitt C, Lightdale CJ, Hwang C, Hamelin B. A multicenter, randomized, double-blind, 8-week comparative trial of standard doses of esomeprazole (40 mg) and omeprazole (20 mg) for the treatment of erosive esophagitis. Dig Dis Sci. 2006;51(5):844-850. View Source
